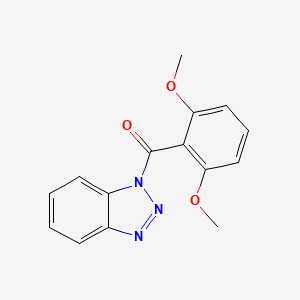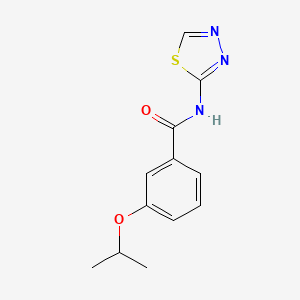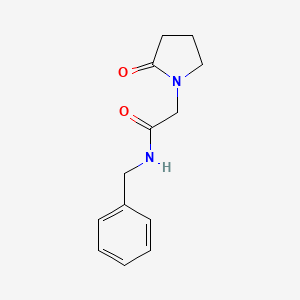![molecular formula C17H16N2O B5748684 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one, also known as BEO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. For instance, 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one can induce apoptosis (programmed cell death) in cancer cells. 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the growth of fungal and bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and selectivity towards certain enzymes and proteins. This allows for the precise targeting of specific biological pathways. However, one limitation of using 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one-based drugs for the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one, which may provide insights into the biological pathways involved in disease development. Additionally, the synthesis of novel 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one derivatives may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Synthesemethoden
3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one can be synthesized by reacting 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde with ethyl cyanoacetate in the presence of a base. The resulting product is then subjected to cyclization using an acid catalyst to obtain 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
3-(N-benzyl-C-methylcarbonimidoyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12(18-11-13-7-3-2-4-8-13)16-14-9-5-6-10-15(14)19-17(16)20/h2-10,19-20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTZAHSEXXTPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-fluorophenyl)ethyl]-3-methyl-2-nitrobenzamide](/img/structure/B5748611.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5748615.png)
![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5748625.png)
![1,3-benzodioxole-5-carbaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5748633.png)
![methyl 2-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748642.png)

![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)

![N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5748674.png)

![5-(1H-pyrrol-2-ylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5748691.png)

